![molecular formula C19H18ClF2N3O3 B14886217 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique spirocyclic structure, which contributes to its potent biological activity. It is primarily studied for its potential use in treating bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:
Formation of the quinolone core: The quinolone core is synthesized through a series of cyclization reactions starting from appropriate aniline derivatives.
Introduction of the spirocyclic moiety: The spirocyclic structure is introduced via a spirocyclization reaction involving azaspiroheptane derivatives.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For improved efficiency and consistency in product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and spirocyclic moieties.
Reduction: Reduction reactions can be used to modify the quinolone core or the spirocyclic structure.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as chlorine or fluorine gas.
Aminating agents: Such as ammonia or amines.
Major Products Formed
Oxidation products: Include quinolone derivatives with modified functional groups.
Reduction products: Include reduced forms of the quinolone core.
Substitution products: Include halogenated and aminated derivatives.
科学的研究の応用
Chemistry
Synthetic chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Studied for its potential as a lead compound in drug development.
Biology
Antibacterial research: Investigated for its ability to inhibit bacterial enzymes and treat infections.
Medicine
Antibiotic development: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry
Pharmaceutical manufacturing: Used in the production of antibiotic drugs.
作用機序
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a similar structure and antibacterial activity.
Uniqueness
Spirocyclic structure: The presence of the spirocyclic moiety distinguishes it from other quinolones, potentially enhancing its biological activity and stability.
Functional group diversity: The combination of amino, chloro, and fluoro groups provides unique chemical properties and reactivity.
This detailed article provides a comprehensive overview of 7-(®-7-Amino-5-azaspiro[24]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H18ClF2N3O3 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC名 |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12-,13+/m1/s1 |
InChIキー |
PNUZDKCDAWUEGK-RTXFEEFZSA-N |
異性体SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@H]5F)F |
正規SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


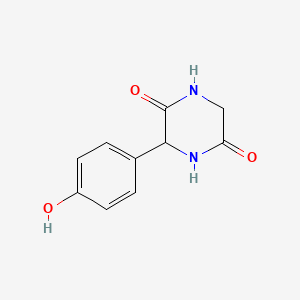
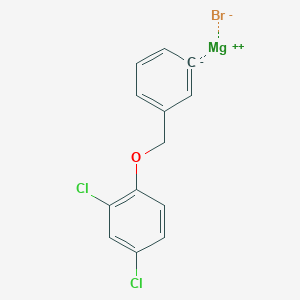
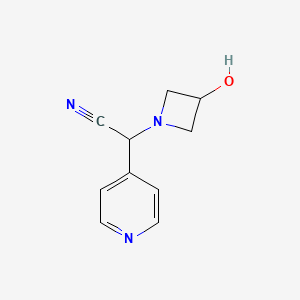
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
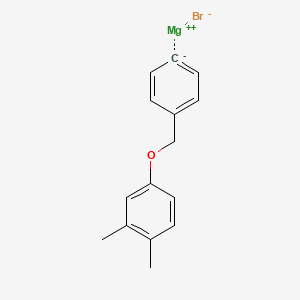
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
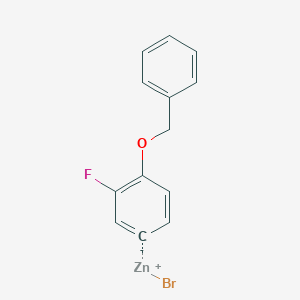
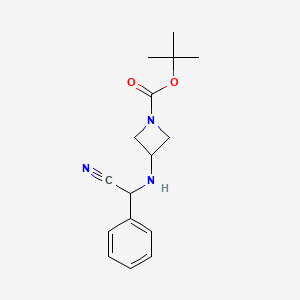
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
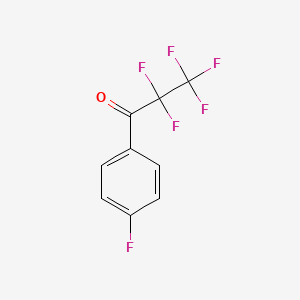
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
